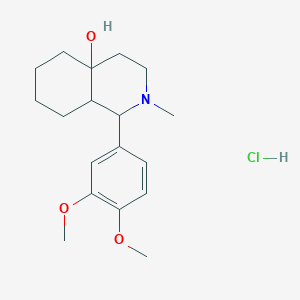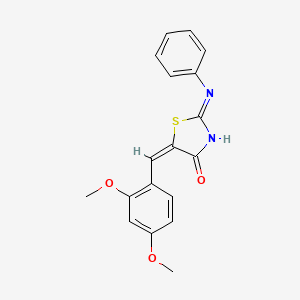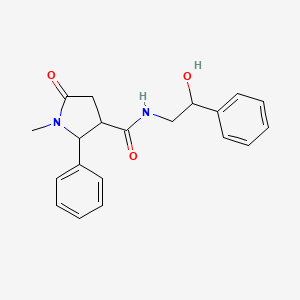![molecular formula C25H26N4O2S B6040975 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline](/img/structure/B6040975.png)
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first identified as a potential anti-cancer agent in the late 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline's anti-tumor activity is mediated by its ability to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines can stimulate the immune system to attack tumor cells and inhibit their growth. 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline also inhibits the formation of new blood vessels that supply the tumor, a process known as angiogenesis, by disrupting the function of endothelial cells that line the blood vessels.
Biochemical and Physiological Effects:
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline has been shown to have a wide range of biochemical and physiological effects on the body. In addition to its anti-tumor properties, 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline can also induce fever, activate the coagulation system, and increase the production of various cytokines and chemokines. These effects are thought to be mediated by 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline's ability to activate immune cells, such as macrophages and dendritic cells, and stimulate the production of inflammatory mediators.
実験室実験の利点と制限
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively studied for its anti-tumor properties. However, 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline also has several limitations. It can be difficult to administer in vivo due to its poor solubility in water, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline. One area of interest is the development of more effective formulations for in vivo administration. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline treatment. Additionally, there is ongoing research into the potential use of 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline in combination with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy.
合成法
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline can be synthesized by a series of chemical reactions starting from 2-methylquinoline. The synthesis involves the introduction of various functional groups, including a piperazine ring, a thiazole ring, and two methoxy groups on the phenyl ring. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline has been extensively studied for its anti-tumor properties in preclinical models. In vitro studies have shown that 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline can induce tumor cell death by activating the immune system and inhibiting the growth of blood vessels that supply the tumor. In vivo studies have demonstrated that 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline can significantly reduce tumor growth in mice and rats, and can also enhance the efficacy of chemotherapy and radiation therapy.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[4-(2-methylquinolin-4-yl)piperazin-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-17-14-22(19-6-4-5-7-20(19)26-17)28-10-12-29(13-11-28)25-27-21(16-32-25)18-8-9-23(30-2)24(15-18)31-3/h4-9,14-16H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOMYIPTDBCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=CS4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040900.png)


![1-(2-methoxy-5-{[(3-methoxybenzyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6040920.png)
![6-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6040928.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6040934.png)



![3-ethyl-4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B6040970.png)
![ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6040972.png)
![2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate](/img/structure/B6040979.png)

![1-(2,6-difluorobenzyl)-N-[1-methyl-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6040988.png)